N-(5-Amino-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Overview
Description
N-(5-Amino-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with functional groups that make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 5-amino-2-fluoroaniline and 4-chloro-2-methylphenol.
Formation of Intermediate: The 4-chloro-2-methylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-chloro-2-methylphenoxy)acetyl chloride.
Final Coupling: The intermediate is then coupled with 5-amino-2-fluoroaniline under basic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale reactors: to handle the exothermic nature of the reactions.
Automated systems: for precise control of reaction conditions such as temperature, pressure, and pH.
Purification processes: like recrystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro group (if formed) to revert it back to the amino group.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, nitrating agents under acidic conditions.
Major Products:
Oxidation products: Nitroso and nitro derivatives.
Reduction products: Amino derivatives.
Substitution products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(5-Amino-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has several applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide involves:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways: The compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)acetamide
- N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)acetamide
Comparison:
- Uniqueness: The presence of both fluorine and chlorine atoms in N-(5-Amino-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide provides unique electronic properties that can influence its reactivity and interactions with biological targets.
- Functional Groups: The combination of amino, fluoro, chloro, and methyl groups offers a distinct profile compared to similar compounds, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-9-6-10(16)2-5-14(9)21-8-15(20)19-13-7-11(18)3-4-12(13)17/h2-7H,8,18H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMAFDOVJQYRRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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